molecular formula C7H8N3NaO2 B2394985 Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate CAS No. 2126178-24-1

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate

Cat. No.: B2394985
CAS No.: 2126178-24-1
M. Wt: 189.15
InChI Key: FORIGTDGIIFVOH-UHFFFAOYSA-M
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Description

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C7H9N3O2Na. It is a sodium salt derivative of a triazole compound, characterized by the presence of a cyclopropyl group attached to the triazole ring.

Preparation Methods

The synthesis of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis systems to scale up the production .

Chemical Reactions Analysis

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The cyclopropyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological effects .

Comparison with Similar Compounds

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

sodium;2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Na/c11-6(12)3-5-8-7(10-9-5)4-1-2-4;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORIGTDGIIFVOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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